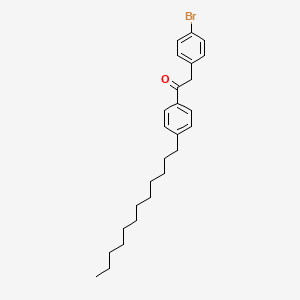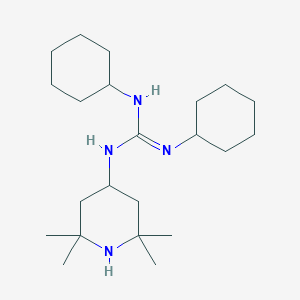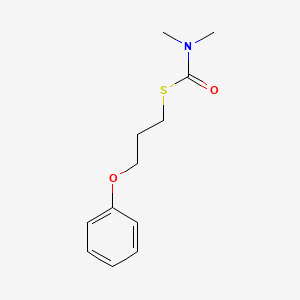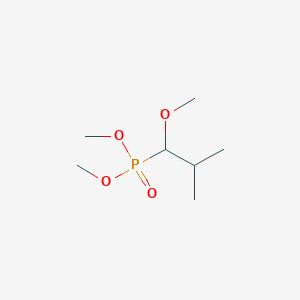
2-(4-Bromophenyl)-1-(4-dodecylphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-1-(4-dodecylphenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound features a bromophenyl group and a dodecylphenyl group attached to an ethanone backbone. Aromatic ketones are known for their diverse applications in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1-(4-dodecylphenyl)ethan-1-one can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 4-bromobenzoyl chloride reacts with 4-dodecylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-1-(4-dodecylphenyl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, THF).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).
Major Products
Substitution: Substituted derivatives with different functional groups.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and the development of new materials.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-1-(4-dodecylphenyl)ethan-1-one depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, influencing pathways and processes. Detailed studies are required to elucidate its precise mechanism of action in different contexts.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-1-phenylethan-1-one: Lacks the dodecyl group, making it less hydrophobic.
2-(4-Chlorophenyl)-1-(4-dodecylphenyl)ethan-1-one: Contains a chlorine atom instead of bromine, which may affect its reactivity and properties.
2-(4-Bromophenyl)-1-(4-methylphenyl)ethan-1-one: Contains a methyl group instead of a dodecyl group, influencing its solubility and interactions.
Uniqueness
2-(4-Bromophenyl)-1-(4-dodecylphenyl)ethan-1-one is unique due to the presence of both a bromophenyl group and a long dodecyl chain. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in material science and organic synthesis.
Properties
CAS No. |
62856-30-8 |
|---|---|
Molecular Formula |
C26H35BrO |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1-(4-dodecylphenyl)ethanone |
InChI |
InChI=1S/C26H35BrO/c1-2-3-4-5-6-7-8-9-10-11-12-22-13-17-24(18-14-22)26(28)21-23-15-19-25(27)20-16-23/h13-20H,2-12,21H2,1H3 |
InChI Key |
YGQFSOKKENQPGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methylspiro[5.5]undec-3-en-2-one](/img/structure/B14516214.png)
![N-[2,3'-Bipyridin]-4-ylnitramide](/img/structure/B14516230.png)

![N-[5-(1H-Indol-3-yl)-3,4-dimethyl-1,3-oxazolidin-2-ylidene]hydroxylamine](/img/structure/B14516240.png)




![Methyl [(3-hydroxynaphthalen-2-yl)oxy]acetate](/img/structure/B14516263.png)

![2-{[(1-Benzoselenophen-2-yl)sulfanyl]methyl}benzamide](/img/structure/B14516283.png)
![4-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B14516286.png)

![1,1',1''-{2-[(4-Nitrophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine](/img/structure/B14516295.png)
